molecular formula C15H22N2O2 B7986954 [(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

[(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7986954
M. Wt: 262.35 g/mol
InChI Key: HPVBDLHQWLLFAZ-CQSZACIVSA-N
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Description

[(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1354009-89-4) is a chiral pyrrolidine derivative with a molecular formula of C₁₅H₂₂N₂O₂ and a molecular weight of 276.38 g/mol . It features a benzyl-ethyl-amino substituent at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and fine chemical research . Its stereochemistry (R-configuration) and functional group arrangement make it a versatile scaffold for drug discovery, particularly in targeting receptors or enzymes requiring chiral recognition.

Properties

IUPAC Name

2-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-17(10-13-6-4-3-5-7-13)14-8-9-16(11-14)12-15(18)19/h3-7,14H,2,8-12H2,1H3,(H,18,19)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVBDLHQWLLFAZ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl and ethyl groups. This can be achieved using reagents like benzyl bromide and ethyl iodide under basic conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for [®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced with other substituents using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound can be used in studies investigating the interaction of chiral molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The benzyl-ethyl-amino group may facilitate binding to specific sites, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (CAS) Substituent Formula MW (g/mol) Key Features
[(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid (1354009-89-4) Benzyl-ethyl-amino C₁₅H₂₂N₂O₂ 276.38 Moderate lipophilicity; balanced steric bulk
[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid (1353994-45-2) Benzyl-methyl-amino C₁₄H₂₀N₂O₂ 248.32 Reduced steric bulk; higher metabolic stability
[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid (1354017-13-2) Benzyl-isopropyl-amino C₁₆H₂₄N₂O₂ 276.38 Increased steric hindrance; potential for enhanced receptor selectivity
[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (1804129-83-6) Benzyl-cyclopropyl-amino C₁₆H₂₂N₂O₂ 274.36 Conformational rigidity; improved binding affinity in protease inhibitors
[(R)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid (1357923-30-8) Benzyloxycarbonyl (Cbz)-methyl-amino C₁₅H₂₀N₂O₄ 292.34 Enhanced stability under acidic conditions; requires deprotection for biological activity
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (114779-79-2) Cbz-cyclopropyl-amino C₁₇H₂₂N₂O₄ 318.37 Combines Cbz protection with cyclopropyl rigidity; suited for peptide synthesis

Pharmacological Relevance

  • Benzyl-ethyl-amino derivative (main compound): Ideal for moderate steric interactions in kinase inhibitors or GPCR ligands due to its balanced substituent profile .
  • Cyclopropyl-containing analogs (e.g., 1804129-83-6) : Favored in antiviral and protease inhibitor research due to rigid structure and enhanced binding .
  • Cbz-protected derivatives (e.g., 1357923-30-8) : Primarily used in peptide synthesis as protected intermediates .

Biological Activity

[(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 262.31 g/mol

This compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound has been primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a positive allosteric modulator of glutamate transporters, enhancing glutamate uptake in neuronal cells, which is crucial for maintaining synaptic function and preventing excitotoxicity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeObservationsReferences
Antiseizure Activity Demonstrated broad-spectrum efficacy in various seizure models, including maximal electroshock and pentylenetetrazol-induced seizures. Significant separation between therapeutic effects and CNS-related adverse effects was noted .
Neuroprotective Effects Enhanced glutamate uptake suggests potential neuroprotective properties, possibly reducing neuronal damage during excitotoxic events .
Analgesic Properties Related compounds have shown analgesic effects through nicotinic acetylcholine receptor activation; further studies are needed to confirm similar effects for this compound .

Case Studies

  • Antiseizure Efficacy : In a study using mouse models, this compound was found to significantly delay the onset of seizures in both acute and chronic models. The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent for seizure disorders .
  • Neurotoxicity Assessment : A comparative analysis with established antiseizure medications revealed that this compound had a lower incidence of motor impairment and other CNS-related side effects compared to traditional drugs like valproic acid, suggesting a favorable safety profile .

Research Findings

Recent research has focused on the compound's pharmacological profile and its mechanism of action. Notable findings include:

  • Glutamate Transport Modulation : In vitro studies indicated that the compound selectively enhances the activity of the EAAT2 glutamate transporter without significantly affecting other transporters (EAAT1 and EAAT3), highlighting its specificity and potential for minimizing side effects associated with broader-spectrum modulators .
  • Synergistic Effects : When combined with valproic acid, this compound demonstrated supra-additive effects in seizure models, suggesting potential benefits in combination therapy settings .

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